molecular formula C12H17ClFNO B2900885 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride CAS No. 2247107-80-6

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride

Cat. No.: B2900885
CAS No.: 2247107-80-6
M. Wt: 245.72
InChI Key: ISOVEEXXXJTTIZ-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72. The purity is usually 95%.
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Biological Activity

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a cyclopropyl group and a fluorinated aromatic ring, contributing to its diverse interactions within biological systems. Its molecular formula is characterized by a molecular weight of approximately 239.70 g/mol, and it typically appears as a white crystalline solid soluble in organic solvents such as methanol and dimethyl sulfoxide.

  • Molecular Formula : C12H14ClF1N1
  • Molecular Weight : 239.70 g/mol
  • Melting Point : 68-69 °C
  • Boiling Point : Approximately 300.9 °C

Biological Activity

Preliminary studies indicate that this compound interacts with various neurotransmitter systems, suggesting potential roles as an agonist or antagonist at specific receptors associated with the central nervous system. Its structural similarities to other phenylethanolamines highlight its potential applications in developing treatments for neurological disorders.

Interaction with Receptors

The compound has been shown to interact with adrenergic and dopaminergic receptors, which are crucial for understanding its pharmacological effects. These interactions may lead to therapeutic applications in treating conditions such as depression, anxiety, and other neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between this compound and related compounds:

Compound NameCAS NumberKey Features
2-Amino-1-(4-methylphenyl)ethanol53360-85-3Lacks cyclopropane structure; different aromatic substitution.
(R)-2-Amino-2-(4-fluorophenyl)ethanol174770-74-2Contains a different stereochemistry; lacks cyclopropane.
(S)-2-Amino-2-(3-fluorophenyl)ethanol325152-98-5Similar fluorinated structure but differs in stereochemistry and substitution pattern.
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoroquinoline528851-31-2Related to fluoroquinolones; different functional groups and biological activity.

These comparisons illustrate the unique combination of cyclopropane and specific fluorinated aromatic substitutions in this compound, which may contribute to its distinct biological activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological effects of this compound. For instance, its synthesis typically involves multi-step organic reactions, allowing for variations that can enhance its biological properties.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of similar compounds on neurotransmitter release in animal models, indicating that modifications in the structure could significantly alter receptor binding affinity and subsequent biological activity.
  • Antimicrobial Activity : Although not primarily studied for this purpose, related compounds have shown promising antibacterial and antifungal properties, suggesting that further exploration of this compound in this area could yield valuable insights.

Properties

IUPAC Name

2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-7-2-3-9(6-10(7)13)11(14)12(15)8-4-5-8;/h2-3,6,8,11-12,15H,4-5,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOVEEXXXJTTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C2CC2)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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